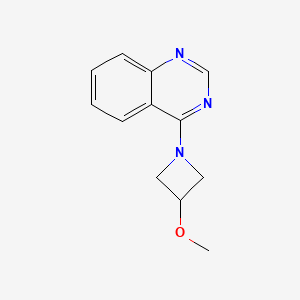

4-(3-Methoxyazetidin-1-yl)quinazoline

Description

Properties

IUPAC Name |

4-(3-methoxyazetidin-1-yl)quinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-16-9-6-15(7-9)12-10-4-2-3-5-11(10)13-8-14-12/h2-5,8-9H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJSLUKBGQRIMMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(C1)C2=NC=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxyazetidin-1-yl)quinazoline typically involves the reaction of quinazoline derivatives with azetidine intermediates. One common method includes the use of microwave-assisted reactions, which have been shown to enhance reaction rates and yields . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of phase-transfer catalysis and metal-mediated reactions are also common in industrial settings to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxyazetidin-1-yl)quinazoline undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinazoline N-oxides, while reduction reactions may yield various quinazoline derivatives with altered functional groups .

Scientific Research Applications

4-(3-Methoxyazetidin-1-yl)quinazoline has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial strains.

Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to inhibit the proliferation of cancer cells.

Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Methoxyazetidin-1-yl)quinazoline involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound inhibits bacterial growth by interfering with the quorum sensing system of bacteria, thereby preventing biofilm formation . In anticancer research, it has been shown to inhibit tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival .

Comparison with Similar Compounds

Comparison with Similar Quinazoline Derivatives

Structural Comparisons

Key Substituents at the 4-Position:

Analysis :

- Azetidine vs. However, it lacks the aromatic π-stacking capacity of phenylamino derivatives .

- Methoxy Positioning: The 3-methoxy group on azetidine differs from 3-methoxyanilino derivatives (e.g., anti-metastatic agents ), where methoxy enhances electronic effects on the aromatic ring.

Protein Kinase Inhibition:

- 4-(Phenylamino)quinazoline Scaffold: Found in EGFR inhibitors like erlotinib and gefitinib, this scaffold demonstrates high selectivity for EGFR due to hydrogen bonding and hydrophobic interactions .

- Tricyclic Quinazolines : Derivatives like 2-oxoimidazo[4,5-e]quinazoline (IC50 = 0.10 µM for β-PDGFR) highlight the impact of fused rings on potency .

Anticancer and Anti-Proliferative Activity:

- 4-(3-Methoxyanilino)quinazoline: Exhibits anti-metastatic activity, attributed to methoxy-mediated modulation of kinase signaling pathways .

- 6-Fluoro-4-(3-methoxyanilino)quinazoline: Demonstrates enhanced antitumor activity compared to non-fluorinated analogs, emphasizing the role of halogenation .

Research Findings and Implications

Key Advantages of this compound

- Metabolic Stability : Azetidine’s saturation may reduce oxidative metabolism compared to aromatic substituents.

- Selectivity: The compact structure could minimize off-target effects observed with bulkier groups (e.g., morpholinopropoxy ).

Limitations and Challenges

- Potency Gaps : Without fluorination or fused rings (e.g., imidazo[4,5-g]quinazolines ), the target compound may exhibit lower potency than tricyclic derivatives.

Biological Activity

4-(3-Methoxyazetidin-1-yl)quinazoline is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound belongs to the quinazoline family, characterized by a bicyclic structure containing a benzene ring fused to a pyrimidine ring. The presence of the azetidine moiety enhances its biological activity and specificity, allowing for more effective interactions with molecular targets.

Target Interactions

The primary biological activities of this compound are attributed to its interaction with specific molecular targets involved in various signaling pathways. Quinazoline derivatives have been shown to inhibit the growth of cancer cells by interfering with key enzymes and receptors associated with tumor progression.

Biochemical Pathways

Research indicates that this compound affects multiple biochemical pathways, including:

- Cell Cycle Regulation : It can induce cell cycle arrest in cancer cells, preventing proliferation.

- Apoptosis Induction : The compound promotes programmed cell death in malignant cells.

- Signal Transduction Modulation : It influences pathways such as the PI3K/Akt and MAPK signaling cascades, which are critical for cell survival and growth.

Anticancer Properties

This compound has shown promising anticancer activity across various cancer cell lines. Studies report its effectiveness against:

These results suggest that the compound may serve as a potential therapeutic agent in cancer treatment.

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial effects. It has been tested against various bacterial strains, showing significant inhibition of growth:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL |

These findings indicate its potential use as an antimicrobial agent in treating infections.

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential. Key parameters include:

- Absorption : Rapid absorption observed in preclinical models.

- Distribution : High tissue distribution, particularly in liver and lungs.

- Metabolism : Primarily metabolized by hepatic enzymes.

- Excretion : Excreted mainly via urine.

Case Studies

Several studies have evaluated the efficacy of this compound in vivo:

- Bladder Cancer Model : In a murine model, treatment with this compound resulted in a significant reduction in tumor size compared to control groups, demonstrating its potential as an effective anticancer agent.

- Bacterial Infection Model : In another study, administration of the compound led to a marked decrease in bacterial load in infected mice, highlighting its antimicrobial properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(3-Methoxyazetidin-1-yl)quinazoline and related derivatives?

- Methodological Answer : The synthesis typically involves cyclization of intermediates derived from substituted benzamides or anthranilic acid derivatives. For example, acylation of 2-aminobenzamide with functionalized acyl chlorides (e.g., ferrocenecarbonyl chloride) followed by base-catalyzed cyclization yields quinazolinones, which can be further modified. Thionation with P₂S₅ or alkylation with reagents like methyl iodide or dimethyl sulfate introduces sulfur or methyl groups at specific positions . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical for yield improvement.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound derivatives?

- Methodological Answer :

- NMR spectroscopy : Identifies proton environments and substitution patterns (e.g., methoxy or azetidine groups) .

- IR spectroscopy : Confirms functional groups like carbonyl (C=O) or thione (C=S) via characteristic stretching frequencies .

- X-ray diffraction : Resolves crystal packing, bond angles, and stereochemistry, as demonstrated for ferrocenyl-quinazolinone derivatives .

- Mass spectrometry : Validates molecular weight and fragmentation pathways, especially for hybrid structures .

Advanced Research Questions

Q. How do the electrochemical properties of this compound derivatives influence their potential applications in redox-active systems?

- Methodological Answer : Cyclic voltammetry (CV) reveals single-electron oxidation processes localized at redox-active moieties (e.g., ferrocene units in hybrid derivatives). Density Functional Theory (DFT) simulations align with experimental data to predict redox potentials and electron distribution. For instance, 2-ferrocenyl-4-quinazolinone exhibits a reversible oxidation wave at ~0.5 V (vs. Ag/AgCl), suggesting utility in electrochemical sensors or catalysis .

Q. What methodological strategies can resolve contradictions in reported biological activities of quinazoline derivatives with varying substituents?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methoxy vs. halogen groups) on biological endpoints. For example, 4-(p-propenylphenylamino)quinazolines with morpholinyl side chains show enhanced antitumor activity due to improved solubility and target binding .

- Dose-Response Profiling : Use IC₅₀ values to quantify potency variations. PDGFR inhibitors with phenoxyphenyl substituents exhibit IC₅₀ values as low as 0.02 µM, while bulkier groups reduce activity .

- Computational Docking : Map substituent interactions with binding pockets (e.g., kinase active sites) to rationalize discrepancies .

Q. How can computational chemistry (e.g., DFT) assist in predicting the reactivity and interaction mechanisms of this compound with biological targets?

- Methodological Answer :

- DFT Simulations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For ferrocenyl derivatives, DFT accurately reproduces experimental geometries and redox potentials, aiding in rational design .

- Molecular Dynamics (MD) : Model ligand-protein interactions (e.g., with PDGFR or acetylcholinesterase) to optimize substituent placement for hydrogen bonding or hydrophobic contacts .

- ADMET Prediction : Use QSAR models to estimate bioavailability and toxicity risks before synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.